Clavulanate (lithium)
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Overview
Description
Clavulanate (lithium) is a lithium salt of clavulanic acid, a beta-lactamase inhibitor. It is primarily used in combination with beta-lactam antibiotics to enhance their effectiveness by preventing the degradation of these antibiotics by beta-lactamase enzymes produced by resistant bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of clavulanate (lithium) involves the fermentation of the bacterium Streptomyces clavuligerus, which produces clavulanic acid. The acid is then neutralized with lithium hydroxide to form the lithium salt .
Industrial Production Methods
Industrial production of clavulanate (lithium) typically involves large-scale fermentation processes. The fermentation broth is subjected to various purification steps, including filtration, extraction, and crystallization, to isolate and purify the clavulanic acid. This acid is then reacted with lithium hydroxide under controlled conditions to produce clavulanate (lithium) .
Chemical Reactions Analysis
Types of Reactions
Clavulanate (lithium) undergoes several types of chemical reactions, including:
Oxidation: Clavulanate can be oxidized to form various derivatives.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: Clavulanate can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce reduced forms of clavulanate .
Scientific Research Applications
Clavulanate (lithium) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in studies involving bacterial resistance mechanisms.
Medicine: Combined with beta-lactam antibiotics to treat infections caused by beta-lactamase-producing bacteria.
Industry: Used in the pharmaceutical industry for the production of antibiotic formulations.
Mechanism of Action
Clavulanate (lithium) exerts its effects by inhibiting beta-lactamase enzymes. These enzymes are produced by certain bacteria to degrade beta-lactam antibiotics, rendering them ineffective. Clavulanate binds to the active site of beta-lactamase, preventing it from breaking down the antibiotic. This allows the antibiotic to remain effective against the bacteria .
Comparison with Similar Compounds
Similar Compounds
Clavulanate (potassium): Another salt form of clavulanic acid, commonly used in combination with antibiotics.
Sulbactam: A beta-lactamase inhibitor similar to clavulanate, used in combination with beta-lactam antibiotics.
Tazobactam: Another beta-lactamase inhibitor used in combination with antibiotics.
Uniqueness
Clavulanate (lithium) is unique due to its specific lithium salt form, which may offer different pharmacokinetic properties compared to other salts like potassium clavulanate. This can influence its absorption, distribution, and overall effectiveness in combination therapies .
Properties
IUPAC Name |
lithium;3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5.Li/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;/h1,6-7,10H,2-3H2,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRXTGCDVQLAFM-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8LiNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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